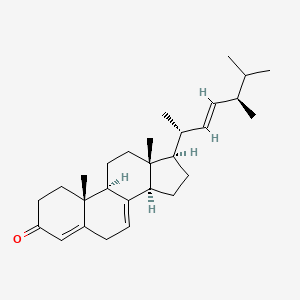
Ergosta-4,7,22-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-4,7,22-trien-3-one is a useful research compound. Its molecular formula is C28H42O and its molecular weight is 394.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that ergosta-4,7,22-trien-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human hepatocellular carcinoma cells (HepG2) by triggering G2/M cell cycle arrest and activating caspase pathways . This suggests its potential as a therapeutic agent in cancer treatment.
1.2 Immunomodulatory Effects
The compound has also been associated with immunomodulatory properties. In a study involving the mushroom Polyporus umbellatus, this compound was identified as a metabolite that enhances the immune response against tumor cells . This could pave the way for developing immunotherapeutic strategies utilizing this compound.
1.3 Neuroprotective Effects
this compound has been investigated for its neuroprotective effects. It has shown promise in preventing neurodegenerative conditions by modulating inflammatory responses in neuronal cells . This aspect is particularly relevant for conditions like Alzheimer's disease, where inflammation plays a critical role.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Propiedades
Fórmula molecular |
C28H42O |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,17-20,24-26H,9,11-16H2,1-6H3/b8-7+/t19-,20+,24+,25-,26-,27-,28+/m0/s1 |
Clave InChI |
JBSSIYVUAQDIMG-VLWWAJHTSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















